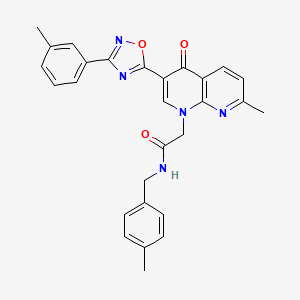

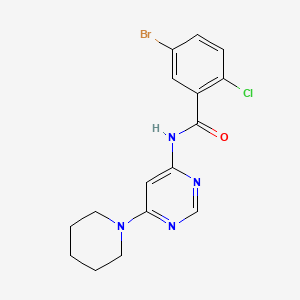

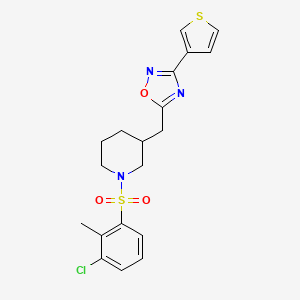

![molecular formula C20H20N2O2S2 B2918250 2-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]-1,3-benzothiazole CAS No. 1089534-32-6](/img/structure/B2918250.png)

2-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]-1,3-benzothiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]-1,3-benzothiazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of benzothiazole derivatives and has been studied for its various biological activities.

Scientific Research Applications

Synthesis and Biological Evaluation

Several studies have concentrated on the synthesis and biological evaluation of compounds related to 2-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]-1,3-benzothiazole, showing a range of pharmacological potentials.

Synthesis and Anticonvulsant Activity : The synthesis of benzothiazole coupled sulfonamide derivatives demonstrated significant anticonvulsant potential in a maximal electroshock (MES) model in mice. One compound emerged as a potent anticonvulsant agent, indicating the structural relevance of benzothiazole sulfonamides in neurological disorders treatment (Khokra et al., 2019).

Antimicrobial and Antitubercular Agents : Novel sulfonyl derivatives incorporating the isopropyl thiazole moiety showed moderate to significant antibacterial, antifungal, and antitubercular activities, highlighting the potential of benzothiazole derivatives in combating infectious diseases (Suresh Kumar et al., 2013).

Antifungal Activity : Tetrazole derivatives containing benzothiazole exhibited significant antifungal activity against various moulds and yeast, suggesting their potential in developing new antifungal agents (Łukowska-Chojnacka et al., 2016).

Pharmacological Evaluation

The pharmacological evaluations of benzothiazole derivatives extend to various therapeutic areas, including cancer, microbial infections, and neurological disorders.

Anticancer Agents : The synthesis of indapamide derivatives showed proapoptotic activity against melanoma cell lines, underscoring the potential of benzothiazole sulfonamides in cancer therapy (Yılmaz et al., 2015).

Fatty Acid Amide Hydrolase Inhibitors : Benzothiazole-based analogues were identified as potent and selective inhibitors of fatty acid amide hydrolase (FAAH), a promising target for developing new therapeutics for pain and inflammatory disorders (Wang et al., 2009).

Medicinal Significance Overview : Benzothiazole and its derivatives exhibit a broad spectrum of biological activities, including antitumor, antimicrobial, antidiabetic, and anti-inflammatory properties. This highlights the importance of benzothiazole scaffold in drug discovery and therapeutic applications (Sharma et al., 2013).

Future Directions

: Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives : Synthesis, Anticancer Evaluation and Structure-Activity Analysis of (E)-5-[(5-(2-arylvinyl)-1,3,4-oxadiazol-2-yl)]-4-chloro-2-R 1-benzenesulfonamides : Piperidine Derivatives: Recent Advances in Synthesis and … - MDPI

properties

IUPAC Name |

2-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2S2/c23-26(24,14-12-16-7-2-1-3-8-16)22-13-6-9-17(15-22)20-21-18-10-4-5-11-19(18)25-20/h1-5,7-8,10-12,14,17H,6,9,13,15H2/b14-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBCWLDVPIJCWQQ-WYMLVPIESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C=CC2=CC=CC=C2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CN(C1)S(=O)(=O)/C=C/C2=CC=CC=C2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

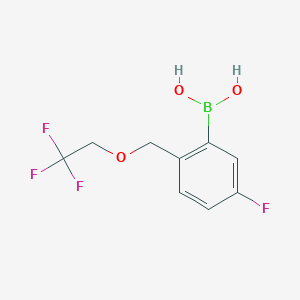

![3lambda4-Thia-7-azabicyclo[3.3.1]nonane 3-oxide;hydrochloride](/img/structure/B2918170.png)

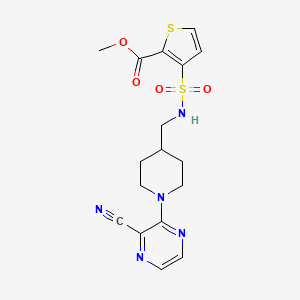

![3-({[11-(3,4-Dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}methyl)benzonitrile](/img/structure/B2918172.png)

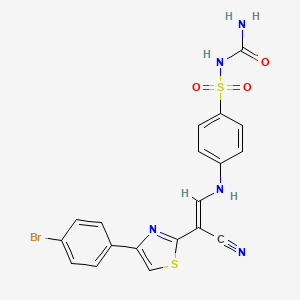

![7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2918173.png)

![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxo-2-piperidin-1-ylacetamide](/img/structure/B2918175.png)

![3-{Octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-5-(propan-2-yl)-1,2,4-oxadiazole dihydrochloride](/img/structure/B2918181.png)